3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone
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Overview
Description
3-(4-chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone is a member of quinazolines.
Scientific Research Applications
Anticancer Properties
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their potential anticancer properties. In a study, derivatives exhibited remarkable cytotoxic activity against certain cancer cell lines, such as the HeLa cell line, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). Additionally, compounds with similar structures were tested for cytotoxicity against various cancer cell lines, showing significant effects, especially towards monocytic leukemia cells (Hour et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial properties. A study on quinazolino-thiadiazoles, which include the 4-chlorophenyl component, showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Patel et al., 2018). Another research synthesized quinazolinone derivatives and found them effective against various bacterial species, indicating their potential in addressing bacterial infections (Naganagowda & Petsom, 2011).
Antiviral Properties
Some quinazolinone derivatives have been studied for their antiviral activities. For instance, compounds synthesized from bromo-quinazolinones showed potential antiviral activity against specific viruses, highlighting the promise of quinazolinone derivatives in antiviral drug development (Dinakaran et al., 2003).
Fluorescent Probes
Quinazolinone derivatives have been utilized in the development of fluorescent probes. A specific derivative was used to create a probe for hydrogen peroxide detection, demonstrating the versatility of quinazolinone compounds in chemical analysis and potential biomedical applications (Cai et al., 2015).
properties
Product Name |
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone |
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Molecular Formula |
C18H16ClN3O |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-9-14(10-8-13)22-17(23)15-5-1-2-6-16(15)20-18(22)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |
InChI Key |
WNAUAGDIWFTDRG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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